molecular formula C25H21FN2O6S B15024488 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024488
M. Wt: 496.5 g/mol
InChI Key: NYIJGSBDXVQKNB-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a chromeno-pyrrole structure, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chromeno-pyrrole structure and the addition of the fluoro and trimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a variety of analogs with potentially enhanced biological activities.

Scientific Research Applications

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms, providing insights into the behavior of complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It may be used in the development of new materials, such as advanced polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a thiazole ring, a chromeno-pyrrole structure, and multiple functional groups. This unique structure may confer distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H21FN2O6S

Molecular Weight

496.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21FN2O6S/c1-11-12(2)35-25(27-11)28-20(13-8-17(31-3)22(33-5)18(9-13)32-4)19-21(29)15-10-14(26)6-7-16(15)34-23(19)24(28)30/h6-10,20H,1-5H3

InChI Key

NYIJGSBDXVQKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C(=C5)OC)OC)OC)C

Origin of Product

United States

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